molecular formula C23H18F2N2O2S B11221601 2-[(2,5-difluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one

2-[(2,5-difluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B11221601
M. Wt: 424.5 g/mol
InChI Key: QPYSODYQOXYARR-UHFFFAOYSA-N
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Description

2-{[(2,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both fluorine and methoxy groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate precursor to form the quinazolinone core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Difluorophenyl and Methoxyphenyl Groups: These groups are introduced via coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, thiols, palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biological processes and developing new drugs.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[(2,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3,5-DIMETHYLPYRIDIN-4-AMINE: This compound shares the difluorophenyl and sulfanyl groups but differs in the core structure.

    2-{2-[(4-METHOXYPHENOXY)METHYL]PHENYL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE: Similar in having a methoxyphenyl group but differs in the boron-containing core.

Uniqueness

2-{[(2,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of fluorine and methoxy groups, which confer distinct electronic and steric properties. These features can lead to unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18F2N2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[(2,5-difluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C23H18F2N2O2S/c1-29-21-9-5-2-6-15(21)13-27-22(28)18-7-3-4-8-20(18)26-23(27)30-14-16-12-17(24)10-11-19(16)25/h2-12H,13-14H2,1H3

InChI Key

QPYSODYQOXYARR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC(=C4)F)F

Origin of Product

United States

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